8-(Benzyloxy)-3-chloroimidazo[1,2-a]pyridine
Overview
Description
8-(Benzyloxy)-3-chloroimidazo[1,2-a]pyridine is a heterocyclic compound that features a fused imidazo-pyridine ring system. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both benzyloxy and chloro substituents on the imidazo[1,2-a]pyridine scaffold imparts unique chemical properties that can be exploited in various chemical reactions and biological activities.
Mechanism of Action
Target of Action
The primary targets of 8-(Benzyloxy)-3-chloroimidazo[1,2-a]pyridine It is known that imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
The specific mode of action of This compound It’s known that benzylic halides typically react via an sn2 pathway, and 2° and 3° benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
The exact biochemical pathways affected by This compound The imidazo[1,2-a]pyridine class of compounds has been associated with significant activity against mdr-tb and xdr-tb , suggesting that they may interact with the biochemical pathways related to these diseases.
Result of Action
The molecular and cellular effects of This compound Compounds of the imidazo[1,2-a]pyridine class have shown significant activity against mdr-tb and xdr-tb , indicating that they may have potent antimicrobial effects.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is not specified in the search results
Biochemical Analysis
Biochemical Properties
8-(Benzyloxy)-3-chloroimidazo[1,2-a]pyridine plays a significant role in biochemical reactions, primarily through its interactions with enzymes and proteins. This compound has been shown to interact with phosphatidylinositol-3-kinases (PI3K), a family of enzymes involved in cellular functions such as cell growth, proliferation, and differentiation . The interaction between this compound and PI3K leads to the inhibition of the enzyme’s activity, thereby affecting downstream signaling pathways. Additionally, this compound has been found to bind to specific protein kinases, modulating their activity and influencing various cellular processes .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, particularly the PI3K/Akt pathway, which is crucial for cell survival and proliferation . By inhibiting PI3K, this compound can induce apoptosis in cancer cells, making it a potential anticancer agent . Furthermore, this compound has been shown to affect gene expression by modulating the activity of transcription factors, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound binds to the active site of PI3K, inhibiting its catalytic activity and preventing the phosphorylation of downstream targets . Additionally, this compound can interact with other protein kinases, leading to the inhibition or activation of their enzymatic functions . These interactions result in alterations in gene expression and cellular signaling pathways, ultimately affecting cellular behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. This compound has demonstrated stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that this compound can exert sustained effects on cellular function, including prolonged inhibition of PI3K activity and persistent changes in gene expression . These findings suggest that this compound has the potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound in animal models have been investigated to determine its therapeutic potential and safety profile. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced inhibition of PI3K activity and greater anticancer effects . At high doses, this compound can also induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways within the cell. This compound is metabolized primarily by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion . The metabolic pathways of this compound play a crucial role in determining its pharmacokinetic properties and overall bioavailability .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to interact with organic anion-transporting polypeptides (OATPs), which facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is influenced by factors such as tissue perfusion and the expression of transporters .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize primarily in the cytoplasm, where it interacts with PI3K and other protein kinases . Additionally, this compound can be targeted to specific subcellular compartments through post-translational modifications, such as phosphorylation and ubiquitination . These modifications can influence the compound’s activity and its ability to modulate cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Benzyloxy)-3-chloroimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-haloketones, followed by cyclization and chlorination steps. The reaction conditions often include the use of solvents like toluene or ethyl acetate and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) for promoting the cyclization and chlorination processes .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
8-(Benzyloxy)-3-chloroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzyloxy group can be oxidized or reduced to form different derivatives.
Cyclization and Coupling Reactions: The imidazo[1,2-a]pyridine core can participate in cyclization and coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols are used.
Oxidizing Agents: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used for oxidation.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have different functional groups replacing the chloro or benzyloxy groups.
Scientific Research Applications
8-(Benzyloxy)-3-chloroimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing drugs with potential anticancer, antiviral, and anti-inflammatory activities.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Material Science: Due to its unique chemical properties, it is used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: Compounds like 3-bromoimidazo[1,2-a]pyridine and 2-(3,4-dimethoxyphenyl)-6-(1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridine
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar fused ring system and have comparable biological activities.
Uniqueness
8-(Benzyloxy)-3-chloroimidazo[1,2-a]pyridine is unique due to the presence of both benzyloxy and chloro substituents, which provide distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-chloro-8-phenylmethoxyimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O/c15-13-9-16-14-12(7-4-8-17(13)14)18-10-11-5-2-1-3-6-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVRMNWDDJGQTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CN3C2=NC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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